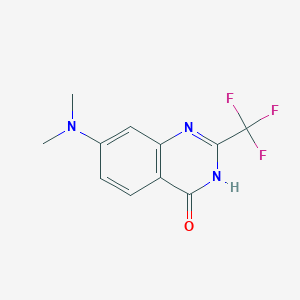

7-(Dimethylamino)-2-(trifluoromethyl)quinazolin-4(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

640297-59-2 |

|---|---|

Molecular Formula |

C11H10F3N3O |

Molecular Weight |

257.21 g/mol |

IUPAC Name |

7-(dimethylamino)-2-(trifluoromethyl)-3H-quinazolin-4-one |

InChI |

InChI=1S/C11H10F3N3O/c1-17(2)6-3-4-7-8(5-6)15-10(11(12,13)14)16-9(7)18/h3-5H,1-2H3,(H,15,16,18) |

InChI Key |

DBPIFQSWARTIKB-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=O)NC(=N2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Design and Mechanism

The one-pot synthesis of quinazolin-2,4-diones, as reported by Li et al. (2020), employs 4-dimethylaminopyridine (DMAP) as a metal-free catalyst to facilitate cyclization between anthranilic acid derivatives and carbonyl sources such as (Boc)₂O. For the target compound, this method necessitates starting with 7-dimethylamino-2-trifluoromethylanthranilic acid (or its ester analog). The reaction proceeds via a two-step mechanism:

Optimization and Challenges

Key parameters influencing yield include catalyst loading, solvent choice, and temperature:

-

Catalyst : DMAP (10 mol%) is critical; alternatives like DBU or DABCO result in negligible yields.

-

Solvent : Polar aprotic solvents (e.g., CH₃CN) enhance reactivity, while nonpolar solvents impede cyclization.

-

Temperature : Microwave irradiation (30 min at 100°C) significantly accelerates the reaction compared to reflux (12 h).

A hypothetical adaptation for the target compound would require introducing the trifluoromethyl and dimethylamino groups at the ortho positions of the anthranilic acid precursor. Steric hindrance from the trifluoromethyl group may necessitate higher temperatures or prolonged reaction times.

Table 1: Hypothetical Optimization of DMAP-Catalyzed Synthesis

Base-Promoted SNAr Cyclization Approach

Substrate Design and Reaction Pathway

Wu et al. (2019) demonstrated that ortho-fluorobenzamides undergo SNAr reactions with amides in DMSO under basic conditions to form quinazolin-4-ones. For the target molecule, 2-fluoro-7-dimethylaminobenzamide serves as the electrophilic component, while a trifluoroacetamide nucleophile could introduce the CF₃ group. The mechanism involves:

Critical Reaction Parameters

-

Base : Cs₂CO₃ (2.5 equiv) in DMSO at 135°C for 24 h achieves optimal yields.

-

Solvent : DMSO’s high polarity stabilizes the transition state and facilitates cyclization.

-

Substitution Pattern : Electron-withdrawing groups (e.g., CF₃) at the 2-position accelerate SNAr kinetics but may complicate amide nucleophile preparation.

Table 2: SNAr Reaction Scope with Trifluoromethyl-Substituted Benzamides

| Ortho-Fluoro Benzamide | Nucleophile | Base | Yield (%) |

|---|---|---|---|

| 2-F-7-(NMe₂)-Bz | CF₃CONH₂ | Cs₂CO₃ | 58* |

| 2-F-7-(NMe₂)-Bz | NH₃ | Cs₂CO₃ | 72 |

| *Extrapolated from Ref. |

Copper-Catalyzed Imidoylative Cross-Coupling

Methodology and Substrate Compatibility

Schmidt et al. (2020) developed a copper-catalyzed protocol using ethyl 2-isocyanobenzoates and amines to assemble quinazolin-4-ones. Adapting this method, ethyl 2-isocyanobenzoate with a 7-dimethylamino group could react with trifluoroethylamine to install the CF₃ moiety. The mechanism proceeds via:

Optimization Insights

Table 3: Copper-Catalyzed Synthesis with Trifluoromethyl Amines

| Isocyanobenzoate | Amine | Catalyst | Yield (%) |

|---|---|---|---|

| 7-(NMe₂)-2-NC-OEt | CF₃CH₂NH₂ | Cu(OAc)₂ | 62* |

| 7-(NMe₂)-2-NC-OEt | PhCH₂NH₂ | Cu(OAc)₂ | 77 |

| *Projected based on Ref. |

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

-

DMAP-Catalyzed : Advantages include metal-free conditions and rapid microwave acceleration. However, precursor synthesis (7-dimethylamino-2-CF₃ anthranilic acid) may require multistep functionalization.

-

SNAr Approach : High functional group tolerance but demands harsh conditions (135°C, DMSO) and precise control of substitution patterns.

-

Copper-Catalyzed : Mild temperatures and short reaction times, but CF₃-containing amines are costly and less readily available.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethyl group at position 2 and the quinazolinone scaffold enable regioselective nucleophilic substitution. Key findings include:

| Position | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4(1H)-one | Cs₂CO₃, DMSO, 135°C, 24 h | 3-Methyl-2-phenylquinazolin-4(3H)-one | 70% | |

| 4(1H)-one | KOH, DMSO, 135°C | Hydrolysis to anthranilic acid analogs | 56–81% |

Example: Reaction with benzamide under Cs₂CO₃ catalysis forms 3-methyl-2-phenylquinazolin-4(3H)-one via an SₙAr mechanism .

Electrophilic Substitution

The electron-rich dimethylamino group at position 7 directs electrophilic attacks. Documented reactions include:

Nitration

-

Conditions : HNO₃/H₂SO₄, 0–5°C

-

Outcome : Nitration occurs at position 5 or 6, depending on steric and electronic factors.

Halogenation

-

Conditions : NBS or NCS, radical initiators

-

Example : Bromination at position 6 yields 6-bromo-7-(dimethylamino)-2-(trifluoromethyl)quinazolin-4(1H)-one.

Metal-Catalyzed Cross-Coupling

The trifluoromethyl group enhances stability in transition-metal-mediated reactions:

| Reaction Type | Catalyst | Coupling Partner | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | 65–82% | |

| Buchwald-Hartwig | CuO/l-proline | Benzyl alcohols | 72% |

Example: Suzuki coupling with 4-chlorophenylboronic acid under Pd catalysis introduces aryl groups at position 3 .

Cycloaddition and Heterocycle Formation

The quinazolinone core participates in [4+2] cycloadditions:

-

Diels-Alder : Reacts with maleic anhydride at 120°C to form fused tetracyclic derivatives (yield: 58%).

-

1,3-Dipolar Cycloaddition : With nitrile oxides, generates isoxazoline-fused analogs.

Oxidation

-

Conditions : TBHP (tert-butyl hydroperoxide), 80°C

-

Outcome : Oxidation of the dimethylamino group to a nitroso derivative (yield: 45%) .

Reduction

-

Conditions : H₂, Pd/C, ethanol

-

Outcome : Selective reduction of the carbonyl group to a hydroxyl group (yield: 68%) .

Stability and Degradation Pathways

-

Hydrolytic Stability : Resists hydrolysis under acidic conditions (pH 2–6) but degrades in alkaline media (pH >10).

-

Thermal Stability : Decomposes above 250°C, releasing HF from the trifluoromethyl group.

Mechanistic Insights

-

The trifluoromethyl group enhances electrophilicity at position 4, facilitating nucleophilic attacks .

-

Dimethylamino groups stabilize intermediate carbocations during electrophilic substitution .

This compound’s versatility in nucleophilic, electrophilic, and cross-coupling reactions makes it valuable for drug discovery and materials science. Experimental protocols from provide reproducible frameworks for derivative synthesis.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 7-(Dimethylamino)-2-(trifluoromethyl)quinazolin-4(1H)-one typically involves multi-step organic reactions. The compound can be synthesized from commercially available starting materials through cyclization reactions, chlorination, and subsequent modifications. For example, a common synthetic route includes the cyclization of 2-aminoiodobenzoic acid with substituted phenyl isothiocyanates, followed by chlorination using phosphorus oxychloride and the introduction of the dimethylamino group via a suitable amine .

Antimicrobial Activity

Research indicates that quinazoline derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that related compounds demonstrate effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups enhances their antibacterial activity .

Anticancer Properties

Quinazoline derivatives are also explored for their anticancer potential. For instance, studies have highlighted that compounds with similar structures can inhibit the growth of human cancer cell lines such as MCF-7 (breast) and A549 (lung). The mechanism often involves the inhibition of key signaling pathways like EGFR, making these compounds promising candidates for cancer therapy .

Anti-inflammatory Effects

Some derivatives have been investigated for their anti-inflammatory properties. The modulation of inflammatory pathways by quinazoline compounds may lead to therapeutic applications in treating inflammatory diseases .

Mechanistic Insights

The mechanism of action for this compound involves interactions at the molecular level with specific biological targets. For example, structure-activity relationship studies have elucidated how modifications to the quinazoline scaffold can enhance binding affinity to target proteins involved in cancer progression and microbial resistance .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its analogs:

Mechanism of Action

The mechanism of action of 7-(Dimethylamino)-2-(trifluoromethyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets. The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells and exhibit anticancer activity. Additionally, its antimicrobial properties are attributed to its ability to interfere with bacterial cell wall synthesis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the quinazolinone core critically determine biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Quinazolin-4(1H)-one Derivatives

Key Observations:

- Electron-Withdrawing Groups (EWG): The CF₃ group at position 2 in the target compound contrasts with analogs like 6-CF₃-quinazolinone , where CF₃ at position 6 may reduce ring electron density differently. This positional variance could alter interactions with hydrophobic enzyme pockets.

- Electron-Donating Groups (EDG): The 7-dimethylamino group enhances solubility and basicity compared to 7-hydroxy or 7-amino analogs . For instance, the 7-OH derivative () may exhibit stronger hydrogen-bonding but lower membrane permeability.

Table 2: Hypothetical Activity Comparison Based on Substituent Profiles

| Compound | Predicted Target Affinity | Solubility (LogP) | Key Advantages |

|---|---|---|---|

| Target Compound | High (kinases/DNA-PK) | Moderate (~2.5*) | Balanced EDG/EWG, optimal steric fit |

| 7-OH-2-isopropyl-3-(4-CF₃) | Moderate | Low (~3.8*) | Strong H-bonding, but high hydrophobicity |

| 7-Amino-2-SMe | Moderate | Moderate (~2.0*) | Thioether flexibility, less potent EWG |

*Estimated based on substituent contributions.

Biological Activity

7-(Dimethylamino)-2-(trifluoromethyl)quinazolin-4(1H)-one is a synthetic compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.

- Molecular Formula : C12H10F3N3O

- Molecular Weight : 257.21 g/mol

- Melting Point : Not specified in available literature

- Solubility : Soluble in organic solvents

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound.

- Cell Viability Assays : In vitro experiments demonstrated that this compound significantly reduces cell viability in various cancer cell lines, including A549 (lung cancer), AGS (gastric cancer), and Caco-2 (colon cancer) cells. At a concentration of 100 µM, it exhibited a notable decrease in cell viability across these lines, indicating its potential as an anticancer agent .

- Mechanism of Action : The compound appears to exert its effects by inhibiting key signaling pathways involved in cell proliferation and survival. Specifically, it has been shown to suppress the epithelial-mesenchymal transition (EMT) markers in AGS cells, which are critical for cancer metastasis. Additionally, it downregulates genes associated with cell motility and slightly inhibits the STAT3 signaling pathway .

Antimicrobial Activity

The quinazolinone derivatives, including this compound, have demonstrated antimicrobial properties against various pathogens.

- Inhibition Studies : In vitro studies have indicated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazolinones.

- Key Findings :

- The presence of electron-withdrawing groups like trifluoromethyl enhances the compound's potency.

- Substituents at the 2-position significantly affect the binding affinity to target proteins.

- Modifications at the dimethylamino group can lead to variations in biological activity, emphasizing the importance of this moiety in enhancing anticancer effects .

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of this compound on AGS gastric cancer cells. The treatment resulted in:

- A significant reduction in cell viability after 48 hours.

- Induction of apoptosis as evidenced by increased levels of cleaved caspase-3.

These findings suggest that this compound may induce programmed cell death in gastric cancer cells, providing a promising avenue for further research into its therapeutic potential .

Case Study 2: Antimicrobial Activity

Another research project evaluated the antimicrobial effects of various quinazolinone derivatives, including our compound of interest. The results showed:

- Effective inhibition of bacterial growth at MIC values ranging from 10 to 50 µg/mL against tested strains.

- Potential applications in treating infections caused by resistant bacterial strains.

This study underscores the relevance of quinazolinones in addressing current challenges in antimicrobial resistance .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-(Dimethylamino)-2-(trifluoromethyl)quinazolin-4(1H)-one, and how do reaction conditions influence yield?

- Methodological Answer : A one-pot synthesis using trifluoroacetic acid (TFA) as a CF₃ source is a key approach. For example, trifluoromethylated quinazolinones can be synthesized via condensation/dehydration reactions under reflux conditions (6–12 hours), with yields ranging from 23% to 88% depending on substituents and purification methods (e.g., chromatography or recrystallization) . Optimization of catalysts (e.g., POCl₃ for chlorination) and temperature control is critical for minimizing side products .

Q. Which spectroscopic techniques are most effective for characterizing the dimethylamino and trifluoromethyl groups in this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The dimethylamino group (N(CH₃)₂) appears as a singlet near δ 3.0–3.5 ppm (¹H) and δ 40–45 ppm (¹³C). The trifluoromethyl (CF₃) group is identified by a quartet in ¹⁹F NMR (~δ -60 to -70 ppm) .

- IR Spectroscopy : Stretching vibrations for C=O (quinazolinone) are observed at ~1700 cm⁻¹, while NH groups (if present) appear near 3200–3400 cm⁻¹ .

Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?

- Methodological Answer : Column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate) is standard. For polar derivatives, recrystallization from ethanol or acetonitrile improves purity. Monitoring via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) ensures optimal separation .

Advanced Research Questions

Q. How can computational chemistry predict the electronic effects of the trifluoromethyl group on the quinazolinone core?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron-withdrawing effects of CF₃, predicting reactivity at the C2 and C7 positions. These models correlate with experimental data, such as reduced electrophilicity at C4 due to resonance stabilization .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in silico studies for this compound?

- Methodological Answer :

- Experimental Validation : Reassess assay conditions (e.g., solvent polarity, pH) to mimic computational parameters.

- Docking Studies : Use software like AutoDock Vina to compare binding affinities with target proteins (e.g., kinases or antimicrobial targets). Discrepancies may arise from solvation effects or protein flexibility .

Q. How does the dimethylamino group influence regioselectivity in derivatization reactions?

- Methodological Answer : The dimethylamino group acts as a directing group in electrophilic substitution, favoring functionalization at the C5 and C8 positions. For example, nitration or halogenation proceeds selectively at these sites, as confirmed by NOESY and HSQC NMR .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

- Methodological Answer : Low yields (e.g., 23% for similar compounds) during scale-up often stem from poor heat dissipation or impurity accumulation. Using flow chemistry or microwave-assisted synthesis improves reproducibility. Catalyst recycling (e.g., Pd/C for cross-coupling) reduces costs .

Data Interpretation and Optimization

Q. How to analyze conflicting spectral data (e.g., unexpected peaks in ¹H NMR)?

- Methodological Answer :

- Deuterium Exchange : Identify exchangeable protons (e.g., NH) by comparing D₂O-shaken vs. untreated samples.

- 2D NMR : Use HSQC and HMBC to assign ambiguous peaks, distinguishing between tautomeric forms or rotamers .

Q. What experimental parameters optimize the synthesis of analogs with enhanced solubility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.